2-Bromo-5-propylpyrazine
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Overview
Description
2-Bromo-5-propylpyrazine is an organic compound with the molecular formula C7H9BrN2. It belongs to the class of pyrazines, which are nitrogen-containing heterocycles. This compound is characterized by the presence of a bromine atom at the second position and a propyl group at the fifth position of the pyrazine ring. It is used in various chemical and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-propylpyrazine can be achieved through several methods. One common approach involves the bromination of 5-propylpyrazine. This reaction typically uses bromine or a brominating agent in the presence of a catalyst and an organic solvent. The reaction conditions are usually mild, and the yield is high .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-propylpyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazines, while coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
2-Bromo-5-propylpyrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications
Mechanism of Action
The mechanism of action of 2-Bromo-5-propylpyrazine involves its interaction with specific molecular targets. The bromine atom and the pyrazine ring play crucial roles in its reactivity. The compound can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s structure allows it to bind to specific sites on target molecules .
Comparison with Similar Compounds
2-Bromo-5-propylpyrazine can be compared with other similar compounds, such as:
2-Bromo-5-methylpyrazine: Similar structure but with a methyl group instead of a propyl group.
2-Chloro-5-propylpyrazine: Similar structure but with a chlorine atom instead of a bromine atom.
5-Bromo-2-propylpyrazine: Similar structure but with the bromine and propyl groups at different positions .
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
156573-08-9 |
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Molecular Formula |
C7H9BrN2 |
Molecular Weight |
201.06 g/mol |
IUPAC Name |
2-bromo-5-propylpyrazine |
InChI |
InChI=1S/C7H9BrN2/c1-2-3-6-4-10-7(8)5-9-6/h4-5H,2-3H2,1H3 |
InChI Key |
LYOCQKXPKQQLIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CN=C(C=N1)Br |
Origin of Product |
United States |
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